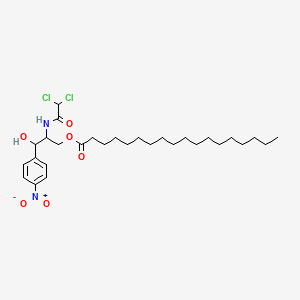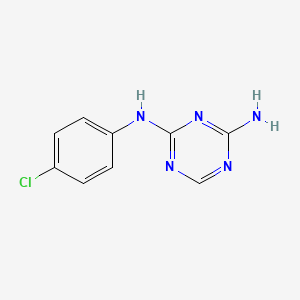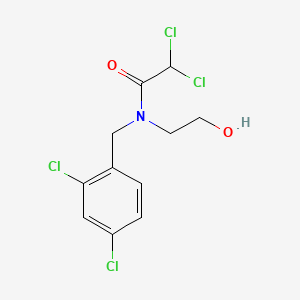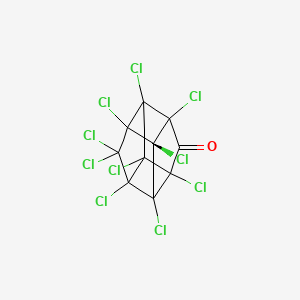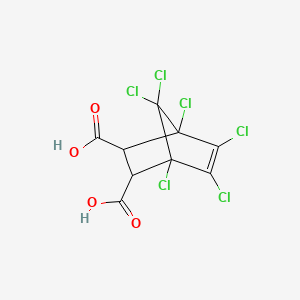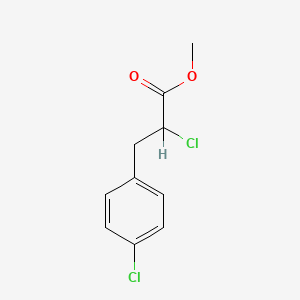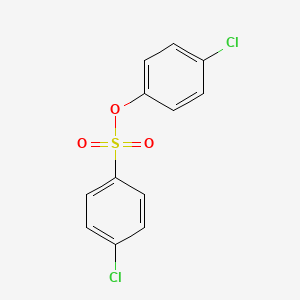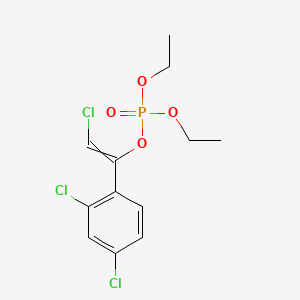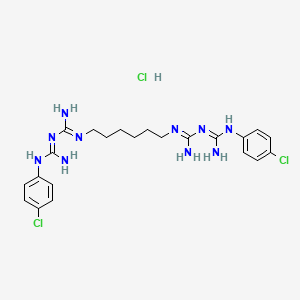
Chlornaphazine
Vue d'ensemble
Description
Chlornaphazine, also known as N, N-Bis(2-chloroethyl)naphthalen-2-amine, is a nitrogen mustard derivative of 2-naphthylamine. It was developed in the 1950s for the treatment of polycythemia and Hodgkin’s disease. due to its high incidence of causing bladder cancers, its clinical use was discontinued .
Applications De Recherche Scientifique
Chlornaphazine has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying nitrogen mustards.
Biology: In studies of cell growth inhibition and mutagenesis.
Medicine: Initially used for treating polycythemia and Hodgkin’s disease, though its use was discontinued due to carcinogenicity.
Industry: Limited use in industrial applications due to its toxicity and carcinogenicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlornaphazine is synthesized through the reaction of 2-naphthylamine with 2-chloroethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol, and the process is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Chlornaphazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: this compound can be oxidized to form various oxidation products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted amines or alcohols.
Oxidation Reactions: Products include various oxidized derivatives of this compound.
Reduction Reactions: Products include reduced forms of this compound with fewer chlorine atoms.
Mécanisme D'action
Chlornaphazine exerts its effects through alkylation of DNA. The nitrogen mustard group in this compound forms highly reactive aziridinium ions, which can alkylate DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing cell death. The primary molecular targets are the nucleophilic sites in DNA, and the pathways involved include DNA damage response and repair mechanisms .
Comparaison Avec Des Composés Similaires
Chlornaphazine is similar to other nitrogen mustards such as mechlorethamine and chlorambucil. it is unique due to its naphthylamine derivative structure, which contributes to its distinct chemical properties and biological effects.
Similar Compounds:
Mechlorethamine: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
Melphalan: A nitrogen mustard used in the treatment of multiple myeloma.
This compound’s uniqueness lies in its specific structure and the resulting biological activity, which has led to its historical use and subsequent discontinuation due to carcinogenicity.
Propriétés
| QUANTITATIVE STRUCTURE-ACTIVITY RELATIONS FORMULATED FOR HYDROLYSIS OF SEVERAL ANILINE MUSTARDS & THEIR ANTITUMOR ACTIVITY AGAINST WALKER 256 TUMOR & L1210 & P388 LEUKEMIA. THE ANTITUMOR ACTIVITY PARALLELS HYDROLYSIS; TOXICITY PARALLELS ANTITUMOR EFFICACY. | |
Numéro CAS |
494-03-1 |
Formule moléculaire |
C14H15Cl2N |
Poids moléculaire |
268.2 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H15Cl2N/c15-7-9-17(10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
Clé InChI |
XCDXSSFOJZZGQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |
Apparence |
Solid powder |
Point d'ébullition |
410 °F at 760 mmHg (NTP, 1992) 210 °C @ 5 MM HG |
Color/Form |
PLATELETS FROM PETROLEUM ETHER |
melting_point |
129 to 133 °F (NTP, 1992) 54-56 °C |
Autres numéros CAS |
494-03-1 |
Description physique |
Chlornaphazine appears as colorless plates or brown solid. (NTP, 1992) |
Pictogrammes |
Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
less than 1 mg/mL at 72 °F (NTP, 1992) VERY SPARINGLY SOL IN WATER, GLYCEROL; MORE SOL (IN ASCENDING DEGREE) IN PETROLEUM ETHER, ETHANOL, OLIVE OIL, ETHER, ACETONE, BENZENE |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Chlornaphazine; CB 1048; CB-1048; CB1048; Erysan; R 48; R-48; R48; SK 2406; SK-2406; SK2406; |
Pression de vapeur |
2X10-6 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



